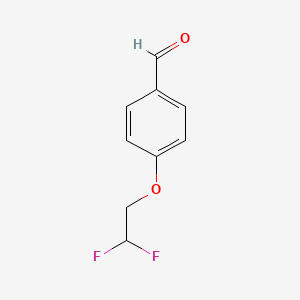

4-(2,2-Difluoroethoxy)benzaldehyde

Descripción

Significance of Fluorinated Organic Compounds in Chemical Science

The introduction of fluorine into organic molecules, a process known as fluorination, has a profound impact on their chemical and physical properties. Fluorine is the most electronegative element, and its presence in a compound can dramatically alter its electronic characteristics, stability, and reactivity. numberanalytics.comtandfonline.com The carbon-fluorine (C-F) bond is exceptionally strong, which often leads to increased thermal and metabolic stability in fluorinated compounds. numberanalytics.combenthamdirect.com This enhanced stability is a highly desirable trait in various applications, from pharmaceuticals to advanced materials. benthamdirect.comomicsonline.org

In medicinal chemistry, the strategic incorporation of fluorine atoms can improve a drug candidate's pharmacokinetic profile, including its bioavailability and metabolic resistance. numberanalytics.combenthamdirect.com The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, while its high electronegativity can influence the acidity or basicity of nearby functional groups, thereby affecting the molecule's interaction with biological targets. tandfonline.com It is estimated that approximately 25% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to the element's importance in drug design. benthamdirect.com Beyond medicine, fluorinated compounds are integral to the development of polymers, liquid crystals, and other advanced materials, where their unique properties are harnessed to achieve specific performance characteristics.

Role of Benzaldehyde (B42025) Derivatives in Organic Synthesis and Functional Material Design

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis. wisdomlib.orgwikipedia.org The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, making benzaldehydes versatile precursors for a vast range of more complex molecules. wisdomlib.orgwiserpub.com They are key reactants in condensation reactions, such as the aldol (B89426) condensation and the Wittig reaction, and can be readily oxidized to form benzoic acids or reduced to benzyl (B1604629) alcohols. wikipedia.org

The aromatic ring of benzaldehyde can be substituted with various functional groups, which allows for the fine-tuning of the molecule's reactivity and physical properties. ontosight.ai This versatility makes benzaldehyde derivatives invaluable in the synthesis of pharmaceuticals, dyes, and polymers. ontosight.ai In the realm of functional materials, the rigid aromatic core of benzaldehyde, combined with the reactive aldehyde group, provides a scaffold for creating molecules with specific electronic and optical properties. These properties are exploited in the design of materials for applications such as nonlinear optics, organic light-emitting diodes (OLEDs), and sensors. wiserpub.com

Specific Research Focus on 4-(2,2-Difluoroethoxy)benzaldehyde and its Derivatives

The compound this compound represents a specific intersection of the fields of fluorinated compounds and benzaldehyde chemistry. This molecule features a benzaldehyde core substituted at the para-position with a 2,2-difluoroethoxy group (-OCHF2). This particular substitution pattern has attracted research interest due to the unique combination of properties it imparts. The difluoroethoxy group can significantly alter the electronic nature of the benzaldehyde ring, influencing its reactivity in synthetic transformations.

Research on this compound often centers on its use as a versatile intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of various heterocyclic compounds and as a building block for the synthesis of biologically active molecules. nih.govgoogle.comgoogle.com The presence of the difluoroethoxy group is often intended to enhance the properties of the final product, such as its metabolic stability or its binding affinity to a biological target. Furthermore, derivatives of this compound are being explored for their potential applications in materials science, where the unique electronic and physical properties conferred by the fluorinated substituent are of particular interest. semanticscholar.org

Interactive Data Table: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 4-(Difluoromethoxy)benzaldehyde |

| CAS Number | 128140-72-7 chemicalbook.comambeed.combldpharm.comkeyorganics.net | 73960-07-3 sigmaaldrich.com |

| Molecular Formula | C9H8F2O2 chemicalbook.comkeyorganics.net | C8H6F2O2 sigmaaldrich.com |

| Molecular Weight | 186.16 g/mol chemicalbook.combldpharm.com | 172.13 g/mol sigmaaldrich.com |

| Boiling Point | Not available | 222 °C sigmaaldrich.com |

| Density | Not available | 1.302 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not available | n20/D 1.503 sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2,2-difluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-5,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNUWGXZNWXFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128140-72-7 | |

| Record name | 4-(2,2-difluoroethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2,2 Difluoroethoxy Benzaldehyde

Established Synthetic Pathways

Traditional methods for synthesizing 4-(2,2-difluoroethoxy)benzaldehyde primarily rely on nucleophilic substitution and palladium-catalyzed coupling reactions. These pathways are well-documented and widely employed for the preparation of fluoroalkyl aryl ethers.

Alkylation and Etherification Reactions Involving 2,2-Difluoroethanol (B47519)

The Williamson ether synthesis is a cornerstone method for the formation of ethers, and it can be adapted for the synthesis of this compound. wvu.edubyjus.comtcichemicals.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.com In this specific synthesis, the sodium salt of 4-hydroxybenzaldehyde (B117250) (generated in situ by reacting 4-hydroxybenzaldehyde with a base like sodium hydroxide (B78521) or sodium hydride) acts as the nucleophile, attacking an electrophilic 2,2-difluoroethyl species. wvu.edumasterorganicchemistry.comlibretexts.org

A common electrophile is 2,2-difluoroethyl tosylate, which can be prepared from 2,2-difluoroethanol. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. byjus.com The reaction proceeds via an SN2 mechanism, where the alkoxide displaces the tosylate leaving group. masterorganicchemistry.comlibretexts.org While effective, this method can sometimes be hampered by side reactions, and the regioselectivity can be an issue with polysubstituted phenols. nih.gov

Table 1: Williamson Ether Synthesis for this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Hydroxybenzaldehyde | 2,2-Difluoroethyl tosylate | Sodium Hydride (NaH) | DMF | This compound |

| 4-Hydroxybenzaldehyde | 2,2-Difluoroethyl bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | This compound |

Palladium-Catalyzed C-O Cross-Coupling Approaches for Fluoroalkyl Aryl Ethers

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of aryl ethers, including fluoroalkyl aryl ethers. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction offers a milder alternative to traditional methods like the Ullmann condensation. wikipedia.org The synthesis of this compound via this method involves the coupling of an aryl halide or triflate (e.g., 4-bromobenzaldehyde (B125591) or 4-formylphenyl triflate) with 2,2-difluoroethanol in the presence of a palladium catalyst and a suitable ligand. semanticscholar.orgscirp.orguwindsor.ca

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orglibretexts.org Subsequent coordination of the alcohol and deprotonation by a base leads to the formation of a palladium alkoxide complex. Reductive elimination from this complex yields the desired aryl ether and regenerates the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. sigmaaldrich.comwuxiapptec.com

Table 2: Buchwald-Hartwig Etherification for this compound

| Aryl Halide/Triflate | Alcohol | Catalyst | Ligand | Base | Solvent |

| 4-Bromobenzaldehyde | 2,2-Difluoroethanol | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene |

| 4-Iodobenzaldehyde | 2,2-Difluoroethanol | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane |

Advanced Synthetic Strategies and Process Optimization

To address the limitations of traditional methods and improve efficiency, safety, and sustainability, advanced synthetic strategies are being developed. These include the use of continuous flow technology and novel catalytic systems.

Continuous Flow Reactor Applications in Fluorinated Benzaldehyde (B42025) Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, including fluorinated compounds. rsc.orgresearchgate.net The use of microreactors offers several advantages over batch processes, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scale-up. researchgate.netresearchgate.net The synthesis of fluorinated benzaldehydes can be achieved using continuous flow systems, potentially leading to higher yields and purities. rsc.orgacs.org For instance, direct fluorination or fluoroalkoxylation reactions can be performed in a flow reactor, allowing for precise control of reaction parameters like temperature, pressure, and residence time. researchgate.netacs.org This technology is particularly beneficial for reactions involving toxic or unstable intermediates. researchgate.net

Preparation of Key Intermediates for this compound and Analogues

The synthesis of this compound relies on the availability of key starting materials. The primary precursors are a substituted benzaldehyde and a source of the 2,2-difluoroethoxy group.

The benzaldehyde intermediate is typically a 4-substituted benzaldehyde where the substituent is a good leaving group for nucleophilic substitution or a halide/triflate for cross-coupling reactions. Common starting points include 4-hydroxybenzaldehyde, 4-bromobenzaldehyde, and 4-iodobenzaldehyde. docsearch.rugoogleapis.comgoogle.com These compounds are commercially available or can be synthesized through established formylation or halogenation reactions of benzene (B151609) derivatives. organic-chemistry.org

The key fluorinated intermediate is 2,2-difluoroethanol. This alcohol can be prepared by various methods, often starting from commercially available fluorinated building blocks. It serves as the direct source of the difluoroethoxy moiety in both the Williamson ether synthesis and palladium-catalyzed C-O coupling reactions.

Chemical Transformations and Reactivity of 4 2,2 Difluoroethoxy Benzaldehyde

Aldehyde Group Functionalization

The aldehyde group is a versatile functional handle, allowing for its conversion into a wide array of other chemical moieties. These transformations are fundamental to the use of 4-(2,2-difluoroethoxy)benzaldehyde as an intermediate in the synthesis of more complex molecules.

Oxidation Reactions

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(2,2-difluoroethoxy)benzoic acid. This transformation is a standard procedure in organic synthesis. The resulting benzoic acid derivative can be further functionalized, for instance, through esterification. An example includes the formation of ethyl 4-(2,2-difluoroethoxy)benzoate, a reaction that proceeds after the initial oxidation of the aldehyde. semanticscholar.org

Table 1: Representative Oxidation Reaction

| Reactant | Product | Notes |

|---|

Reduction Reactions

The reduction of the aldehyde functionality in this compound to a primary alcohol, [4-(2,2-difluoroethoxy)phenyl]methanol, is a common and efficient transformation. cymitquimica.com This can be accomplished using a variety of reducing agents. Complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄), are frequently employed for this purpose. ambeed.commdpi.com The reaction is typically selective for the aldehyde group, leaving other functional groups in the molecule intact. Alternative methods, such as reduction with sodium dithionite (B78146) or the use of ultrasound irradiation with NaBH₄, also provide effective means to achieve this conversion under mild conditions. beilstein-journals.orgugm.ac.id

Table 2: Common Reduction Methods

| Reducing Agent | Product | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | [4-(2,2-Difluoroethoxy)phenyl]methanol | Mild, selective, and widely used for reducing aldehydes. mdpi.comugm.ac.id |

Condensation Reactions and Schiff Base Formation

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with nucleophiles, most notably primary amines, to form imines, commonly known as Schiff bases. researchgate.netmdpi.com These reactions involve the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond. This type of reaction is fundamental in coordination chemistry and for the synthesis of various biologically active molecules. researchgate.netscispace.com

A related transformation is reductive amination, where the aldehyde reacts with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to directly yield a secondary or tertiary amine. The intermediate imine is reduced in situ as it is formed.

The aldehyde also condenses with other carbon and nitrogen nucleophiles. For instance, it reacts with hydroxylamine (B1172632) to form (E)-4-(2,2-difluoroethoxy)benzaldehyde oxime. nih.gov In a similar vein, condensation with nitroalkanes, known as the Henry reaction, can be used to form β-nitro alcohols, which can be subsequently dehydrated. A reaction analogous to this involves 4-(benzyloxy)-3-(2,2-difluoroethoxy)benzaldehyde reacting with nitromethane (B149229) to produce a nitrovinylbenzene derivative, demonstrating the aldehyde's capacity for C-C bond formation. nih.gov

Table 3: Examples of Condensation Reactions

| Reactant | Condensing Partner | Product Type | Reference |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | mdpi.com |

| This compound | Primary/Secondary Amine + Reducing Agent | Substituted Amine | |

| This compound | Hydroxylamine (NH₂OH) | Oxime | nih.gov |

Wittig Reactions in Complex Molecule Construction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high regioselectivity. mnstate.edu This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a stable phosphine (B1218219) oxide, driving the reaction to completion. organic-chemistry.org

For this compound, the Wittig reaction provides a direct route to stilbene-like structures and other vinyl-substituted aromatic compounds. For example, a similar aldehyde has been shown to undergo Wittig olefination with reagents like methyl(triphenylphosphoranylidene)acetate to produce the corresponding cinnamate (B1238496) ester. google.com The nature of the ylide used—whether it is stabilized or unstabilized—determines the stereochemical outcome (E or Z) of the resulting alkene. organic-chemistry.org

Table 4: Wittig Reaction Overview

| Reactant | Reagent Type | Product | Significance |

|---|

Aromatic Ring Modifications

Electrophilic Aromatic Substitution Studies

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions fundamental to modifying benzene (B151609) derivatives. pressbooks.pub The regiochemical outcome of such substitutions is governed by the directing effects of the two substituents already present on the ring.

The -CHO (formyl) group is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. Conversely, the -OCH₂CF₂H (2,2-difluoroethoxy) group is an activating, ortho-, para-directing group. The activating character stems from the ability of the oxygen's lone pairs to donate electron density to the ring via resonance, which outweighs the inductive withdrawal from the electronegative oxygen and fluorine atoms.

Given that the para position is blocked, incoming electrophiles are directed primarily to the positions ortho to the strongly activating ether group (positions 3 and 5). The aldehyde group directs to these same positions (meta to itself). Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C5 positions of the benzene ring.

While classical EAS reactions like nitration or halogenation on this specific substrate are not extensively detailed in the provided search results, modern C-H activation/functionalization methods have been applied to similar benzaldehydes. For instance, palladium-catalyzed ortho-fluoroalkoxylation of benzaldehyde (B42025) derivatives has been reported. researchgate.netbeilstein-journals.org This type of reaction, using a transient directing group strategy, can introduce another fluoroalkoxy group at a position ortho to the aldehyde, demonstrating a modern approach to aromatic ring modification that complements traditional EAS. researchgate.netbeilstein-journals.org

Table 5: Expected Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Predicted Substitution Site |

|---|---|---|---|

| -OCH₂CF₂H | Activating (Resonance) | Ortho, Para | C3, C5 |

Nucleophilic Substitution Reactions on the Aromatic Core

Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions for modifying aromatic rings. Unlike electrophilic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on aromatic rings that are rendered electron-deficient by the presence of powerful electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

For a nucleophilic substitution to occur on the aromatic core of this compound, a suitable leaving group (typically a halide) must be present on the ring. The inherent substituents—the aldehyde (-CHO) and the 4-(2,2-difluoroethoxy) group (-OCHF₂) — play a crucial role in activating the ring for such a transformation.

Activating Effects of Substituents: Both the aldehyde and the difluoroethoxy groups are electron-withdrawing. The aldehyde group withdraws electron density through both resonance and inductive effects, while the difluoroethoxy group exerts a strong inductive-withdrawing effect (-I) due to the high electronegativity of the two fluorine atoms. This electron deficiency makes the aromatic ring electrophilic and susceptible to attack by nucleophiles.

Regioselectivity: SNAr reactions are highly regioselective. Electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In a hypothetical scenario where a leaving group is present at the C2 or C3 position of the this compound ring, the activating groups would significantly influence the reaction's feasibility. For instance, a leaving group at C3 (meta to the aldehyde and ortho to the ether) would be strongly activated towards nucleophilic attack.

While specific documented examples of SNAr reactions on a pre-existing this compound core are not prevalent in readily available literature, the principles can be illustrated by analogous systems. The reactivity of 4-fluorobenzaldehyde (B137897) in nucleophilic aromatic substitution, for example, is well-established. It reacts with nucleophiles like phenols in the presence of a base, where the strongly electron-withdrawing aldehyde group activates the fluoride (B91410) leaving group at the para position.

The table below summarizes the activating/deactivating nature of relevant functional groups in the context of nucleophilic aromatic substitution.

| Functional Group | Type | Effect on SNAr Reactivity |

| -CHO (Aldehyde) | Electron-Withdrawing | Activating |

| -OCHF₂ (Difluoroethoxy) | Electron-Withdrawing | Activating |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Activating |

| -Cl, -Br, -I (Halogen) | Leaving Group/Weakly Deactivating | Serves as the site of substitution |

The presence of two activating groups in this compound suggests that if a leaving group were present on the ring, the molecule would be a highly reactive substrate for SNAr reactions.

Reactivity of the Difluoroethoxy Moiety

The difluoroethoxy group (-OCHF₂) is generally considered stable. However, under specific and often forcing conditions, it can undergo chemical transformations. The primary modes of reactivity involve the cleavage of the ether linkage and, more rarely, reactions involving the C-F bonds.

Ether Cleavage: Aryl ethers are known for their chemical stability, yet their cleavage represents an important transformation. The cleavage of the C-O bond in the difluoroethoxy group would typically require strong reagents. wikipedia.org

Acid-Catalyzed Cleavage: Strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are classic reagents for cleaving ethers. The reaction mechanism involves protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack by the halide ion. masterorganicchemistry.com For an aryl ether like this compound, the cleavage would occur at the alkyl C-O bond because the aryl C-O bond is strengthened by the sp² hybridization of the carbon and its participation in the aromatic system. The products would be 4-hydroxybenzaldehyde (B117250) and a fluorinated ethyl halide. The harsh conditions required, however, might also affect the aldehyde group.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are also effective for cleaving ethers under often milder conditions than strong mineral acids.

Reactivity of the C-F Bonds: The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atoms in the difluoroethoxy group generally unreactive. Substitution of these fluorine atoms is challenging and not a common transformation. However, specialized methods in organofluorine chemistry can sometimes effect such changes, though they are not considered general reactions for this moiety. The primary reactivity of the group is dominated by the ether linkage.

The table below lists reagents commonly used for ether cleavage, which could potentially be applied to the difluoroethoxy moiety.

| Reagent | Conditions | Mechanism Type |

| Hydroiodic Acid (HI) | High Temperature | SN2/SN1 |

| Hydrobromic Acid (HBr) | High Temperature | SN2/SN1 |

| Boron Tribromide (BBr₃) | Often at or below room temp. | Lewis Acid-Assisted Cleavage |

| Trimethylsilyl Iodide (TMSI) | Milder conditions | Silylation followed by cleavage |

Applications and Derivatization in Advanced Chemical Synthesis

A Versatile Building Block in Complex Molecule Construction

The aldehyde functional group of 4-(2,2-difluoroethoxy)benzaldehyde provides a reactive handle for a multitude of chemical transformations, making it an ideal starting point for constructing intricate molecular architectures. The presence of the 4-(2,2-difluoroethoxy)phenyl moiety is particularly significant in medicinal chemistry, where the introduction of fluorine atoms can modulate a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.

Synthesis of Fluorinated Heterocyclic Systems

The strategic incorporation of fluorine into heterocyclic scaffolds is a widely employed tactic in drug design to enhance efficacy and pharmacokinetic profiles. This compound serves as a key precursor for creating such fluorinated systems.

Acridinones: The synthesis of fluorinated acridones can be achieved through a multi-step process beginning with this compound. A plausible pathway involves the conversion of the benzaldehyde (B42025) to a corresponding fluorinated benzophenone (B1666685). This benzophenone can then undergo cyclization reactions with various amine nucleophiles to form the core acridone (B373769) structure. This method allows for the creation of both symmetrical and asymmetrical fluorinated acridones, which are precursors to novel fluorinated analogues of fluorescent dyes and other biologically active compounds rsc.orgorganic-chemistry.org.

While direct synthetic routes from this compound are not prominently detailed in widely available literature for benzosuberone derivatives, hydroisoquinolines, and quinazolines, its structural motif is highly relevant. The aldehyde can participate in foundational reactions such as aldol (B89426) condensations and Wittig-type reactions to build the carbon skeletons necessary for these complex heterocycles. General synthetic strategies for quinazolines, for example, often involve the condensation of a substituted 2-aminobenzophenone (B122507) or a related derivative with a carbonyl source, a pathway where a derivative of this compound could be readily employed organic-chemistry.orgrsc.orgnih.govnih.govresearchgate.net.

Derivatization for Kinase Inhibitor Development

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The development of selective and potent inhibitors often requires the synthesis of complex molecules with precisely positioned functional groups. While specific examples detailing the use of this compound in publicly documented syntheses of kinase inhibitors are not widespread, its potential as a building block is clear. The difluoroethoxyphenyl group can be incorporated into scaffolds designed to target the ATP-binding site of kinases, with the fluorine atoms potentially forming key interactions with the protein.

Precursor in Positron Emission Tomography (PET) Radiotracer Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled tracers to visualize and quantify physiological processes. The development of novel PET tracers is crucial for advancing our understanding of diseases and for drug development. The synthesis of PET radiotracers often involves the late-stage introduction of a positron-emitting radionuclide, such as fluorine-18, onto a precursor molecule. The non-radioactive ("cold") version of the tracer is typically synthesized first. Although specific syntheses starting from this compound for PET tracers are not extensively documented in mainstream literature, its structure is highly suitable for this application. The difluoroethoxy group provides a stable site for potential radiolabeling, and the aromatic ring can be further functionalized to create molecules that bind to specific biological targets, such as receptors or enzymes in the brain.

Integration into Scaffolds for Ion Channel Modulators (e.g., CFTR)

Perhaps one of the most significant applications of building blocks related to this compound is in the synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disorder.

The highly effective CFTR corrector, Tezacaftor (VX-661) , incorporates a crucial building block, (S)-1-(2,2-difluorobenzo[d] rsc.orgrsc.orgdioxol-5-yl)cyclopropane-1-carboxamide. The synthesis of this key fragment relies on starting materials that feature the 2,2-difluorobenzodioxole moiety nih.gov. This structural element is a close analogue of the 4-(2,2-difluoroethoxy)phenyl group derived from our title compound. Synthetic routes detailed in patent literature showcase the importance of such difluoro-substituted aromatic precursors in constructing the final complex structure of Tezacaftor nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. The difluoro-substituted aromatic ring is a pivotal component that links to the cyclopropylamide connector, which in turn binds to the substituted indole (B1671886) core of the final drug molecule nih.gov. This underscores the critical role of fluorinated benzaldehyde derivatives in the generation of advanced therapeutics for cystic fibrosis.

| CFTR Modulator Component | Relevance of Fluorinated Benzaldehyde Derivative | Key Synthetic Step |

| Tezacaftor (VX-661) | The core structure contains a 2,2-difluorobenzodioxole moiety, a close analogue of the difluoroethoxyphenyl group. | Synthesis of the key difluorodioxole building block which is then coupled to the indole subunit. nih.gov |

Application in Sodium-Dependent Glucose Cotransporter (SGLT) Inhibitor Research

Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. These drugs work by preventing the reabsorption of glucose in the kidneys, leading to its excretion in the urine. The chemical structures of many SGLT2 inhibitors feature complex C-aryl glucoside moieties. The synthesis of these diarylmethane motifs often begins with precursors that can be derived from substituted benzaldehydes. While direct synthetic routes for commercial SGLT2 inhibitors using this compound are not explicitly detailed in the primary literature, the compound represents a valuable starting material for novel analogues. The difluoroethoxy group could enhance the pharmacokinetic properties of new SGLT2 inhibitor candidates.

Contribution to Aryl Fluoro Hydrazide Derivative Synthesis

Hydrazides and their derivatives, hydrazones, are important intermediates in organic synthesis and are present in many biologically active compounds. The reaction of an aldehyde with a hydrazine (B178648) or a hydrazide is a fundamental chemical transformation that leads to the formation of a hydrazone. This compound can readily undergo condensation reactions with various hydrazides to form a series of novel aryl fluoro hydrazone derivatives rsc.orgresearchgate.netnih.govbohrium.comresearchgate.net. These resulting hydrazones can serve as precursors for the synthesis of more complex heterocyclic systems or be evaluated for their own biological activities. The difluoroethoxy moiety in these derivatives offers a strategic advantage for developing new therapeutic agents with improved metabolic stability.

Exploration of Structure-Activity Relationships in Fluorinated Benzaldehyde Derivatives

The study of fluorinated benzaldehyde derivatives is a pivotal area of research in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. In the case of this compound, the presence of the difluoroethoxy group at the para position of the benzaldehyde ring introduces unique electronic and steric effects that modulate its reactivity and potential as a synthetic building block.

Influence of the Difluoroethoxy Moiety on Molecular Interactions and Reactivity

The 2,2-difluoroethoxy group (-OCH2CF2H) is a key determinant of the chemical personality of this compound. Its influence can be dissected into electronic and steric components, both of which have a significant impact on the molecule's interactions and reactivity.

Electronic Effects: The two fluorine atoms on the ethoxy group exert a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds, reducing the electron density of the attached oxygen atom and, consequently, the benzene (B151609) ring. This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzaldehyde.

Recent studies on the analogous difluoro(methoxy)methyl group (CF2OCH3) have provided quantitative insights into its electronic properties through the determination of Hammett constants. These studies indicate that such groups act as moderate electron-withdrawing substituents through both inductive (σI) and resonance (σR) effects. This suggests that the 2,2-difluoroethoxy group in this compound also deactivates the aromatic ring, influencing the reactivity of the aldehyde functional group. The electron-withdrawing nature of the substituent increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

Molecular Interactions: The difluoroethoxy moiety can participate in various non-covalent interactions, which are crucial in contexts such as drug design and crystal engineering. The fluorine atoms can act as weak hydrogen bond acceptors, and the C-H bond of the CF2H group can function as a hydrogen bond donor. These interactions can influence the binding of the molecule to biological targets or its packing in the solid state.

Positional Isomerism and Substituent Effects on Chemical Behavior

The placement of the 2,2-difluoroethoxy group on the benzaldehyde ring has a profound impact on the molecule's chemical behavior. While this article focuses on the para-substituted isomer, a comparative analysis with its ortho and meta counterparts is instructive for understanding structure-activity relationships.

In contrast, for the meta-isomer, 3-(2,2-difluoroethoxy)benzaldehyde, the directing effects of the aldehyde group (a meta-director) and the difluoroethoxy group (an ortho, para-director) would lead to a more complex mixture of products in electrophilic aromatic substitution reactions. The ortho-isomer, 2-(2,2-difluoroethoxy)benzaldehyde, would likely see substitution at the para position relative to the difluoroethoxy group.

Reactivity of the Aldehyde Group: The position of the difluoroethoxy group also influences the reactivity of the aldehyde functional group. In the para-isomer, the electron-withdrawing nature of the substituent, transmitted through the aromatic system, enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect would be less pronounced in the meta-isomer due to the lack of direct resonance interaction. In the ortho-isomer, steric hindrance from the bulky difluoroethoxy group could play a significant role in modulating the accessibility of the aldehyde group to nucleophiles.

The following table summarizes the expected electronic effects of the 2,2-difluoroethoxy group at different positions on the benzaldehyde ring:

| Isomer | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Predicted Reactivity of Aldehyde |

| 2-(2,2-Difluoroethoxy)benzaldehyde | Strong | Moderate | Deactivating | Potentially reduced due to sterics |

| 3-(2,2-Difluoroethoxy)benzaldehyde | Strong | Weak | Deactivating | Moderately enhanced |

| This compound | Strong | Moderate | Deactivating | Enhanced |

Detailed research findings from computational and experimental studies are essential to fully elucidate these structure-activity relationships. For instance, the analysis of 13C NMR chemical shifts of the carbonyl carbon in substituted benzaldehydes can provide experimental evidence for the electronic effects of substituents.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-(2,2-Difluoroethoxy)benzaldehyde, offering detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the aldehydic, aromatic, and difluoroethoxy protons. The aldehydic proton is typically observed as a singlet at the most downfield chemical shift, a region characteristic of protons attached to a carbonyl carbon. The aromatic protons on the benzene (B151609) ring appear as two distinct doublets, indicative of a para-substituted pattern. The methylene (B1212753) protons of the difluoroethoxy group are visible as a triplet of doublets, a result of coupling to both the adjacent fluorine atoms and the proton on the difluoromethyl group. The single proton of the difluoromethyl group (-CF₂H) appears as a triplet due to coupling with the two adjacent fluorine atoms.

While a dedicated spectrum for this compound is not available, data from the closely related compound ethyl 4-(2,2-difluoroethoxy)benzoate provides insight into the expected chemical shifts for the aromatic and difluoroethoxy portions of the molecule. semanticscholar.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.9 | s (singlet) | - |

| Aromatic (Ha) | ~7.9 | d (doublet) | ~8.8 |

| Aromatic (Hb) | ~7.2 | d (doublet) | ~8.8 |

| Methylene (-OCH₂-) | ~4.2 | td (triplet of doublets) | J(H,F) ≈ 14, J(H,H) ≈ 4 |

Note: Data is inferred from analogous structures and general NMR principles. msu.edudocbrown.info

In the ¹³C NMR spectrum, the carbon atoms of this compound each produce a unique signal. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at a significant downfield shift. The aromatic carbons show four distinct signals due to the para-substitution. The carbon atoms of the difluoroethoxy group exhibit characteristic splitting patterns due to carbon-fluorine coupling. The methylene carbon (-OCH₂-) appears as a triplet, and the difluoromethyl carbon (-CHF₂) shows a prominent triplet with a large one-bond C-F coupling constant (¹JCF). rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (C=O) | ~191 | s (singlet) | - |

| Aromatic (C-CHO) | ~130 | s (singlet) | - |

| Aromatic (C-O) | ~163 | s (singlet) | - |

| Aromatic (CH) | ~132 | s (singlet) | - |

| Aromatic (CH) | ~115 | s (singlet) | - |

| Methylene (-OCH₂-) | ~66 | t (triplet) | ²J(C,F) ≈ 28 |

Note: Data is inferred from analogous structures and general NMR principles. msu.edursc.org

¹⁹F NMR spectroscopy is particularly valuable for characterizing the difluoroethoxy group. huji.ac.il The two equivalent fluorine atoms are expected to produce a single resonance. This signal will appear as a doublet of triplets due to coupling with the single methine proton (²JHF) and the two methylene protons (³JHF). The chemical shift is characteristic for fluorine atoms in this chemical environment. rsc.org Analysis of related compounds like ethyl 4-(2,2-difluoroethoxy)benzoate confirms the utility of this technique for identifying the -OCH₂CF₂H moiety. semanticscholar.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Note: Data is inferred from analogous structures and general NMR principles.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the molecular weight and elemental composition of this compound. In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186.04. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula, C₉H₈F₂O₂.

The fragmentation pattern in the mass spectrum is also diagnostic. Key fragmentation pathways for benzaldehydes include the loss of the aldehydic proton ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). docbrown.info For this compound, characteristic fragment ions resulting from the cleavage of the difluoroethoxy group would also be expected. HRMS data for related compounds, such as 4-(4-(2,2-difluoroethoxy)phenyl)morpholine, have been used to confirm the presence of the 4-(2,2-difluoroethoxy)phenyl structural unit. semanticscholar.org

Advanced Spectroscopic Techniques for Elucidating Conformational and Electronic Structures

The conformational flexibility of the difluoroethoxy group and its electronic interaction with the benzaldehyde (B42025) ring can be investigated using advanced spectroscopic methods. Techniques such as variable-temperature NMR spectroscopy can provide insights into the rotational barriers around the C-O bonds of the ether linkage. auremn.org.br

Furthermore, UV spectroscopy, in conjunction with computational chemistry, can be a powerful tool for conformational analysis. rsc.org The electronic transitions of the phenyl chromophore are sensitive to the electric field generated by the polar difluoroethoxy substituent. Changes in the conformation of the side chain would alter this electric field, leading to shifts in the UV absorption spectrum, an effect known as an environment-induced electronic Stark effect. semanticscholar.org By correlating experimental spectra with theoretical calculations for different conformers, the preferred molecular geometry in the ground state can be determined. rsc.orgsemanticscholar.org These advanced methods offer a deeper understanding of the molecule's three-dimensional structure and its influence on the electronic properties. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

The electronic structure of a molecule governs its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. ossila.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and polarizable. uobaghdad.edu.iq

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These include:

Electron Affinity (A): -ELUMO

Ionization Potential (I): -EHOMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η) (where μ is the chemical potential, -χ)

These parameters are invaluable for comparing the reactivity of a series of related compounds.

Table 1: Representative Quantum Chemical Parameters for a Generic Benzaldehyde (B42025) Derivative (Illustrative Data)

| Parameter | Symbol | Typical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -1.0 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Indicator of chemical stability and reactivity. |

| Chemical Hardness | η | 2.0 to 2.5 | Resistance to change in electron configuration. |

| Electrophilicity Index | ω | 1.0 to 2.0 | Measure of the ability to accept electrons. |

Note: This table is for illustrative purposes only and does not represent actual calculated data for 4-(2,2-Difluoroethoxy)benzaldehyde.

DFT calculations are also instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for a reaction can be constructed. Of particular importance is the identification of transition states—the highest energy points along the reaction coordinate—which determine the activation energy and thus the rate of the reaction.

For example, a DFT study on the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole successfully identified three transition states, elucidating the mechanism for the formation of a hemiaminal and its subsequent dehydration to a Schiff base. canterbury.ac.uknih.gov A similar approach applied to this compound could predict its behavior in reactions such as nucleophilic additions to the aldehyde group or electrophilic aromatic substitutions on the benzene (B151609) ring. Such studies would be crucial for optimizing synthetic procedures and predicting potential byproducts.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Given the prevalence of benzaldehyde derivatives in medicinal chemistry, molecular docking is a key computational technique to predict how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. Docking algorithms place the ligand (the small molecule) into the binding site of the protein and score the interaction based on factors like electrostatic complementarity and hydrogen bonding.

Studies on benzaldehyde thiosemicarbazones, for example, have used molecular docking to elucidate their interactions with the active site of phenoloxidase, guiding the design of new inhibitors. rasayanjournal.co.in Similarly, derivatives of other complex heterocyclic systems are frequently evaluated using docking to predict their binding affinity against targets relevant to cancer or infectious diseases. nih.gov

If this compound were to be investigated as a potential therapeutic agent, docking studies would be the first step in identifying likely biological targets and understanding the structural basis for its activity. The difluoroethoxy group could play a significant role in these interactions, potentially forming specific hydrogen bonds or altering the molecule's solubility and binding pose compared to non-fluorinated analogues.

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to bind to a receptor. The difluoroethoxy group attached to the benzaldehyde core introduces rotational flexibility. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms.

While experimental techniques like NMR can provide data on conformation in solution, computational methods can systematically explore the potential energy surface associated with bond rotations. For example, studies on 5-benzylimidazolidin-4-one derivatives have combined experimental and theoretical conformational analysis to understand how different conformers influence stereoselectivity in organocatalysis. nih.gov

Following conformational analysis, molecular dynamics (MD) simulations can provide a more detailed picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, often including solvent molecules, to model the dynamic nature of the molecule and its interactions. For derivatives of this compound, MD simulations could reveal the flexibility of the difluoroethoxy tail, the stability of specific conformations in a biological environment, and the dynamics of its binding to a target protein. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,2-Difluoroethoxy)benzaldehyde?

this compound is synthesized via nucleophilic substitution reactions. A common method involves reacting 4-hydroxybenzaldehyde with 2,2-difluoroethyl bromide or 2,2-difluoroethanol in the presence of a base (e.g., K₂CO₃ or NaH) under reflux in polar aprotic solvents like DMF or acetone. For example, analogous protocols for similar compounds (e.g., 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde) suggest reaction times of 12–24 hours, followed by purification via column chromatography .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To identify aldehyde protons (~9.8–10.0 ppm) and fluorine-coupled splitting patterns in the ethoxy group.

- ¹⁹F NMR : To confirm the presence of -CF₂- groups (typically δ -120 to -125 ppm).

- IR Spectroscopy : For aldehyde C=O stretching (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺).

Crystallographic validation via X-ray diffraction (as in related benzaldehyde derivatives) can resolve structural ambiguities .

Q. What are the primary storage and handling precautions for this compound?

Due to its aldehyde functionality and fluorinated substituents, it should be stored in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption. Handling requires PPE (gloves, goggles), and spills should be neutralized with sodium bicarbonate. Inhalation risks necessitate fume hood use .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoroethoxy group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

The -CF₂- group exerts a strong electron-withdrawing effect via inductive polarization, enhancing the electrophilicity of the aldehyde carbon. This facilitates nucleophilic additions (e.g., Grignard reactions) but may reduce stability under basic conditions. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the electron-deficient aromatic ring can modulate reaction rates and regioselectivity .

Q. What challenges arise in analyzing impurities or byproducts during synthesis?

Common impurities include:

- Unreacted 4-hydroxybenzaldehyde : Detected via HPLC (retention time comparison).

- Di-alkylation byproducts : Identified by mass spectrometry (higher m/z values).

- Oxidation products (carboxylic acids) : Monitored using TLC (Rf shifts) or IR (broad -OH stretches).

Controlled reaction stoichiometry and low-temperature quenching minimize these side products .

Q. Are there discrepancies in reported physical properties (e.g., solubility, melting points) across studies?

Variations in melting points (e.g., 46–60°C for analogous chloro-fluoro derivatives) may arise from differences in crystallinity or purification methods. Solubility in polar solvents (e.g., DMSO, ethanol) is generally consistent, but conflicting data could stem from hygroscopicity or polymorphic forms .

Methodological Considerations

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) calculations can model:

Q. What strategies optimize yield in large-scale syntheses?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours vs. 24 hours conventional).

- Phase-transfer catalysis : Enhances interfacial reactivity in biphasic systems.

- Flow chemistry : Improves heat/mass transfer for exothermic steps .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for fluorinated benzaldehyde derivatives?

Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.